molecular formula C19H15FN4O3S2 B2427274 Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate CAS No. 1049446-69-6

Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2427274
CAS No.: 1049446-69-6
M. Wt: 430.47
InChI Key: QLDYENHHWXNNDD-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole nucleus is a very interesting scaffold in terms of chemistry and biological activity . They have been synthesized and evaluated for their antibacterial and antifungal activities .


Synthesis Analysis

Imidazo[2,1-b]thiadiazole analogues have been synthesized . The synthesis involves metal-free direct synthesis of imidazo .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiadiazole derivatives can be confirmed by 1H NMR, 13C NMR and mass spectral analysis .


Chemical Reactions Analysis

Imidazo[2,1-b]thiadiazole derivatives have shown strong antifungal activity and high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria .


Physical and Chemical Properties Analysis

The physical and chemical properties of specific imidazo[2,1-b]thiadiazole derivatives can be confirmed by 1H NMR, 13C NMR and mass spectral analysis .

Scientific Research Applications

1. Anti-inflammatory Activity

Ethyl imidazo[2,1-b]thiazole derivatives, similar in structure to Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate, have been examined for their anti-inflammatory properties. Early research indicated that certain derivatives exhibit significant anti-inflammatory activity (Abignente et al., 1976).

2. Anticancer Potential

Some imidazo[2,1-b]thiazole derivatives have been designed, synthesized, and evaluated for their anticancer activity. Specific compounds in this category have shown significant cytotoxic activity against cancer cell lines, such as colon cancer and melanoma (Abdel‐Maksoud et al., 2019).

3. Antimicrobial and Antituberculosis Properties

Imidazo[2,1-b]thiazole derivatives have demonstrated promising antimicrobial activities. Compounds synthesized from this class showed significant antibacterial, antifungal, and antituberculosis effects in preliminary studies (Güzeldemirci & Küçükbasmacı, 2010).

4. Modulation of CD2-Receptors in Lymphocytes

Studies have been conducted on substituted imidazo[2,1-b]thiazoles to examine their in vitro immunological effect, particularly on the modulation of CD2 receptors in human T trypsinized lymphocytes. This research indicates potential applications in immunomodulation (Harraga et al., 1994).

Safety and Hazards

Some imidazo[2,1-b]thiadiazole analogues did not show cytotoxicity against human foreskin fibroblast-1 cells, suggesting they might be safe .

Future Directions

The development of more efficient and safer anticancer agents is required. Imidazo[2,1-b]thiazole nucleus is a very interesting scaffold in terms of chemistry and biological activity, and more efforts are required from medicinal chemists for its development .

Properties

IUPAC Name

ethyl 2-[2-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S2/c1-2-27-16(25)7-13-9-28-18(21-13)23-17(26)15-10-29-19-22-14(8-24(15)19)11-3-5-12(20)6-4-11/h3-6,8-10H,2,7H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDYENHHWXNNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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